molecular formula C10H12BrClN2O B8175125 5-Bromo-2-chloro-N,N-diethylisonicotinamide

5-Bromo-2-chloro-N,N-diethylisonicotinamide

Cat. No.: B8175125
M. Wt: 291.57 g/mol
InChI Key: UZDDWFDZTABCNW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N,N-diethylisonicotinamide is a chemical compound with the molecular formula C12H14BrClN2O It is a derivative of isonicotinamide, featuring bromine and chlorine substituents on the aromatic ring

Properties

IUPAC Name

5-bromo-2-chloro-N,N-diethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)7-5-9(12)13-6-8(7)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDWFDZTABCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N,N-diethylisonicotinamide typically involves the bromination and chlorination of isonicotinamide derivatives. One common method includes the reaction of 5-bromo-2-chloronicotinic acid with diethylamine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Bromo-2-chloro-N,N-diethylisonicotinamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N,N-diethylisonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended aromatic systems.

Scientific Research Applications

5-Bromo-2-chloro-N,N-diethylisonicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N,N-diethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N,N-dimethylbenzamide
  • 5-Bromo-2,4-dichloropyrimidine
  • N,N-Dimethyl 5-bromo-2-chlorobenzamide

Uniqueness

5-Bromo-2-chloro-N,N-diethylisonicotinamide is unique due to its specific substitution pattern and the presence of diethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research and industrial applications.

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